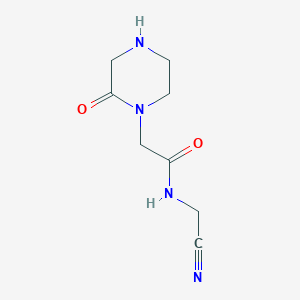

N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c9-1-2-11-7(13)6-12-4-3-10-5-8(12)14/h10H,2-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOSVVHCVBPATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency in the production of the compound. The use of advanced technologies, such as microreactors and automated systems, can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery

N-(Cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide has been identified as a promising lead compound for the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it suitable for the design of drugs aimed at treating a range of diseases, particularly cancers and metabolic disorders.

Mechanism of Action

The compound's mechanism involves interactions with specific enzymes and receptors, which can modulate biological pathways. For instance, it may inhibit pathways related to cancer cell proliferation or metabolic dysregulation, thereby offering therapeutic benefits in oncology and metabolic diseases.

Biological Research

Enzyme Inhibition Studies

Research has indicated that this compound can act as an enzyme inhibitor. Studies have focused on its potential to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which plays a crucial role in cellular metabolism and cancer progression. Inhibition of NAMPT can lead to reduced NAD+ levels, subsequently decreasing cancer cell viability .

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated various amides, including derivatives of this compound, demonstrating their effectiveness as NAMPT inhibitors. The results highlighted the compound's potential for further development into therapeutic agents against cancers that exhibit resistance to traditional treatments .

Therapeutic Applications

Anticancer Properties

Given its ability to inhibit key metabolic pathways, this compound is being explored for its anticancer properties. Preclinical studies suggest that it may effectively reduce tumor growth and enhance the efficacy of existing chemotherapy agents through synergistic effects .

Potential for Treating Metabolic Disorders

Beyond oncology, this compound shows promise in treating metabolic disorders due to its influence on NAD+ levels. Research indicates that modulating NAD+ biosynthesis can impact conditions such as obesity and diabetes, positioning this compound as a candidate for further exploration in metabolic disease management .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Lead compound for drug discovery targeting cancer and metabolic diseases |

| Biological Research | Studies on enzyme inhibition (e.g., NAMPT) affecting cancer cell metabolism |

| Therapeutic Potential | Anticancer properties; potential treatment for metabolic disorders |

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide and related acetamide derivatives:

Key Observations:

Substituent Diversity: The cyanomethyl group in the target compound is unique compared to sulfonyl, aryl, or heteroaromatic substituents in analogues. This may enhance solubility but reduce lipophilicity compared to bromophenyl or chlorophenyl derivatives .

Pharmacological Activities

Antimicrobial Activity:

- Compound 47 (Ravindra et al.): Exhibits potent activity against gram-positive bacteria due to the benzo[d]thiazol-5-ylsulfonyl group, which may disrupt microbial membrane integrity .

- Inference for Target Compound: The cyanomethyl group’s electron-withdrawing nature could enhance interaction with bacterial enzymes, but empirical validation is needed.

Anticancer Activity:

- Compound 38 : Inhibits cancer cell lines (e.g., HCT-1, MCF-7) via sulfonyl-linked quinazoline groups, likely targeting topoisomerases or microtubules .

Receptor Agonism:

- Pyridazinone Derivatives (): Act as FPR2 agonists, inducing chemotaxis in neutrophils. The bromophenyl group enhances receptor specificity .

- Target Compound : The 2-oxopiperazine could serve as a peptide backbone mimic, enabling interactions with G-protein-coupled receptors.

Biological Activity

N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 220.23 g/mol

The presence of the piperazine ring contributes to its pharmacological properties, while the cyanomethyl group may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 62.2 |

| Escherichia coli | 11.0 | 51.5 |

| Pseudomonas aeruginosa | 11.9 | 51.5 |

| Bacillus subtilis | 10.5 | 45.0 |

These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant properties of the compound were assessed using the ABTS assay, which measures the ability to scavenge free radicals. The results are summarized in the following table:

| Compound | Percentage Inhibition (%) |

|---|---|

| This compound | 85.9 |

| Ascorbic Acid (Control) | 88.0 |

The compound demonstrated a strong antioxidant capacity, indicating its potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

In vitro studies have shown that this compound has promising anticancer activity against various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 3.88 |

| A549 (Lung Cancer) | 4.58 |

| MCF7 (Breast Cancer) | 3.12 |

These IC values indicate that the compound is effective in inhibiting cancer cell proliferation at relatively low concentrations, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens, with modifications to the side chains resulting in enhanced efficacy .

- Mechanism of Action : Research indicates that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms, particularly affecting the G1 to S phase transition in cancer cells .

- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents could lead to synergistic effects, enhancing overall therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation and substitution reactions. A typical approach includes:

- Step 1 : Reacting a cyanomethylamine derivative with a piperazine-2-one precursor under alkaline conditions to form the acetamide backbone.

- Step 2 : Optimizing reaction temperature (e.g., 60–80°C) and catalysts (e.g., DCC as a condensing agent) to enhance yield .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkaline condensation | K₂CO₃ | 70 | 65 | 92 |

| Acidic coupling | DCC/DMAP | 80 | 78 | 96 |

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) peaks at δ 2.8–3.2 ppm (piperazine protons) and δ 4.1 ppm (cyanomethyl group) .

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~2240 cm⁻¹ (C≡N) confirm functional groups .

- Purity Analysis :

- HPLC : Use a reversed-phase column with UV detection at 254 nm; retention time ~8.2 min .

- Mass Spectrometry : ESI-MS m/z calculated for C₈H₁₁N₅O₂: [M+H]⁺ 234.09, observed 234.1 .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies for this compound?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., antimicrobial assays) may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., ciprofloxacin for bacterial studies) .

- Compound Degradation : Assess stability via accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS .

- Cellular Models : Compare activity in immortalized vs. primary cell lines to rule out model-specific effects .

Q. How can computational methods like DFT and molecular docking predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze electron density (e.g., MESP maps identify nucleophilic/electrophilic sites) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial topoisomerase IV). Key interactions include H-bonds between the acetamide carbonyl and Arg488 residue .

Table 2 : Docking Scores for Common Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Bacterial Topoisomerase IV | 3FV5 | -8.2 |

| Human COX-2 | 5KIR | -6.7 |

Q. What are the best practices for analyzing metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate the compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) in NADPH-regenerating system. Quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.